molecular formula C10H6INO2 B13786655 1-Iodo-3-nitronaphthalene CAS No. 64567-09-5

1-Iodo-3-nitronaphthalene

Katalognummer: B13786655
CAS-Nummer: 64567-09-5
Molekulargewicht: 299.06 g/mol
InChI-Schlüssel: ISIJKNKUKJRNRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-3-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of an iodine atom and a nitro group attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Iodo-3-nitronaphthalene can be synthesized through a multi-step process involving the iodination and nitration of naphthalene. The typical synthetic route involves:

    Iodination: Naphthalene is first iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to form 1-iodonaphthalene.

    Nitration: The iodinated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Iodo-3-nitronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Formation of 1-substituted-3-nitronaphthalene derivatives.

    Reduction: Formation of 1-iodo-3-aminonaphthalene.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

1-Iodo-3-nitronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various substituted naphthalene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a probe in biochemical studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-iodo-3-nitronaphthalene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The iodine atom can participate in substitution reactions, allowing the compound to modify other molecules and exert its effects.

Vergleich Mit ähnlichen Verbindungen

    1-Nitronaphthalene: Similar structure but lacks the iodine atom. It is used as an intermediate in the synthesis of dyes and pigments.

    2-Iodo-3-nitronaphthalene: Similar structure with the iodine atom at a different position. It has different reactivity and applications compared to 1-iodo-3-nitronaphthalene.

    1-Iodo-4-nitronaphthalene: Another isomer with the nitro group at a different position, leading to different chemical properties and uses.

Uniqueness: this compound is unique due to the specific positioning of the iodine and nitro groups on the naphthalene ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

64567-09-5

Molekularformel

C10H6INO2

Molekulargewicht

299.06 g/mol

IUPAC-Name

1-iodo-3-nitronaphthalene

InChI

InChI=1S/C10H6INO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H

InChI-Schlüssel

ISIJKNKUKJRNRK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2I)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.